molecular formula C15H18N2O3 B5396431 3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5396431
M. Wt: 274.31 g/mol
InChI Key: JSZGNPPTEGDQCN-UHFFFAOYSA-N
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Description

3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the bicyclic core with a pyridin-3-ylmethyl halide under basic conditions.

    Carboxylation: Finally, the carboxylic acid group is introduced via carboxylation of the intermediate using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-3-ylmethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism by which 3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyridin-3-ylmethyl group is known to interact with aromatic amino acids in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the position of the pyridin-3-ylmethyl group, which provides distinct electronic and steric properties compared to its isomers. This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

3-(pyridin-3-ylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14(17-8-9-2-1-5-16-7-9)12-10-3-4-11(6-10)13(12)15(19)20/h1-2,5,7,10-13H,3-4,6,8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZGNPPTEGDQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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